molecular formula C18H22N2OS B14983040 N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]thiophene-2-carboxamide

N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]thiophene-2-carboxamide

Cat. No.: B14983040
M. Wt: 314.4 g/mol
InChI Key: CAVBGLFXHSEFMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Methylphenyl)-2-(pyrrolidin-1-yl)ethyl]thiophene-2-carboxamide is a synthetic organic compound featuring a thiophene-2-carboxamide core substituted with a 4-methylphenyl group and a pyrrolidin-1-yl ethyl moiety. Its structure combines aromatic (thiophene, benzene) and heterocyclic (pyrrolidine) components, which are common in bioactive molecules targeting neurological or antimicrobial pathways.

Properties

Molecular Formula

C18H22N2OS

Molecular Weight

314.4 g/mol

IUPAC Name

N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]thiophene-2-carboxamide

InChI

InChI=1S/C18H22N2OS/c1-14-6-8-15(9-7-14)16(20-10-2-3-11-20)13-19-18(21)17-5-4-12-22-17/h4-9,12,16H,2-3,10-11,13H2,1H3,(H,19,21)

InChI Key

CAVBGLFXHSEFMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CS2)N3CCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

    Attachment of the 4-Methylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction where the pyrrolidine ring is alkylated with a 4-methylphenyl group.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via a Paal-Knorr synthesis or other cyclization methods.

    Coupling to Form the Carboxamide: The final step involves coupling the thiophene ring with the pyrrolidine derivative to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the carboxamide group.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]thiophene-2-carboxamide has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with protein receptors, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Table 1: Pyrrolidine-Containing Carboxamide Analogs

Compound Name Molecular Formula MW (g/mol) Key Substituent Biological Activity
SzR-109 C₂₁H₂₈N₄O₃ 384.47 Morpholinomethyl Stimulates U937 cells
Diethylamino analog C₂₁H₃₀N₄O₂ 370.49 Diethylamino Moderate cell activity
Target compound (hypothetical) - ~370–385 4-Methylphenyl Not reported

Thiophene-2-Carboxamide Derivatives

Antibacterial Analogues

5-Aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide derivatives (4a–h) () feature a 4-methylpyridin-2-yl group instead of the target compound’s 4-methylphenyl-pyrrolidine moiety. These analogs were synthesized via Pd-catalyzed Suzuki coupling and showed variable antibacterial activity depending on aryl substituents. For example:

  • Electron-withdrawing groups (e.g., nitro) enhanced antibacterial potency, while bulky substituents reduced solubility .

Structural and Crystallographic Comparisons

N-(2-Nitrophenyl)thiophene-2-carboxamide () exhibits a dihedral angle of 8.5–13.5° between thiophene and benzene rings, similar to its furan analog (9.71°).

Table 2: Thiophene-2-Carboxamide Structural Analogs

Compound Name Key Substituent Dihedral Angle (°) Bioactivity Synthesis Method
N-(2-Nitrophenyl)thiophene-2-carboxamide 2-Nitrophenyl 8.5–13.5 Antibacterial Reflux in acetonitrile
5-Aryl-N-(4-methylpyridin-2-yl) analogs 4-Methylpyridin-2-yl N/A Antibacterial Pd-catalyzed coupling
Target compound 4-Methylphenyl-pyrrolidine Hypothetical Unknown Likely multi-step organic synthesis

Fluorinated Thiophene Derivatives

Compounds like methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate () incorporate fluorinated aromatic systems, which enhance metabolic stability and binding affinity. The target compound lacks fluorine atoms, suggesting differences in bioavailability and target selectivity .

Key Research Findings and Implications

Substituent-Driven Activity: Electron-withdrawing groups (e.g., nitro) and heteroaromatic rings (pyridine) enhance antibacterial activity in thiophene carboxamides .

Synthetic Flexibility : Pd-catalyzed cross-coupling () and reflux-based amidation () are common routes for such compounds, suggesting scalable synthesis for the target molecule.

Structural Insights : Dihedral angles and crystal packing () influence supramolecular interactions, which could guide formulation strategies for the target compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.